molecular formula C13H23NO5 B12512449 [(Tert-butoxycarbonyl)amino](4-methyloxan-4-yl)acetic acid

[(Tert-butoxycarbonyl)amino](4-methyloxan-4-yl)acetic acid

Cat. No.: B12512449
M. Wt: 273.33 g/mol
InChI Key: YDPPDXGANHHAFH-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a chemical compound with the molecular formula C10H19NO4. It is a derivative of amino acids and is often used in organic synthesis due to its unique structure and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amino acid derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of (Tert-butoxycarbonyl)aminoacetic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of deprotected amines .

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to its specific structure, which combines a Boc-protected amine with an oxan-4-yl group. This combination provides distinct reactivity and stability, making it suitable for various synthetic applications. Compared to other Boc-protected compounds, it offers a balance of stability and reactivity that is advantageous in complex organic synthesis .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-(4-methyloxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(4)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

YDPPDXGANHHAFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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